molecular formula C6H7ClN2O2S B1524230 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester CAS No. 1340583-40-5

5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester

Cat. No. B1524230
CAS RN: 1340583-40-5
M. Wt: 206.65 g/mol
InChI Key: FNKGRDMWAZPEMI-UHFFFAOYSA-N
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Description

“5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester” is an organic compound with the molecular formula C6H7ClN2O2S . It is a derivative of 2-aminothiazoles, which are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7ClN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3 . This indicates that the compound has a thiazole ring with an amino group at the 5th position and a chloro group at the 2nd position. The 4th position of the thiazole ring is substituted with a carboxylic acid ethyl ester group .


Physical And Chemical Properties Analysis

The physical form of this compound is an off-white solid . The molecular weight is 206.65 . More specific physical and chemical properties such as solubility, density, and boiling point are not mentioned in the search results.

Scientific Research Applications

Antibacterial Applications

The compound has been used in the synthesis of Schiff bases, which have been found to have significant antibacterial potential . For instance, some synthesized compounds showed good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates .

Antifungal Applications

The compound has also been used in the synthesis of Schiff bases with antifungal properties . In particular, some compounds showed significant antifungal potential against Candida glabrata and Candida albicans .

Anti-HIV Applications

Aminothiazole compounds, which include “5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester”, have been found to afford a new group of adenosine receptor antagonists, which are utilized in anti-HIV treatments .

Antioxidant Applications

Thiazoles, including “5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester”, have been found to exhibit antioxidant properties .

Antitumor Applications

Thiazoles have also been found to exhibit antitumor properties . This suggests that “5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester” could potentially be used in cancer research and treatment.

Antihelmintic Applications

Aminothiazole compounds have been found to be effective as schistosomicidal and anthelmintic drugs . This suggests that “5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester” could potentially be used in the treatment of parasitic worm infections.

Anti-Inflammatory & Analgesic Applications

Schiff bases, which can be synthesized using “5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester”, have been found to exhibit anti-inflammatory and analgesic properties .

Fungicide Applications

Aminothiazole compounds have been utilized as fungicides, inhibiting the in vivo growth of Xanthomonas .

properties

IUPAC Name

ethyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKGRDMWAZPEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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